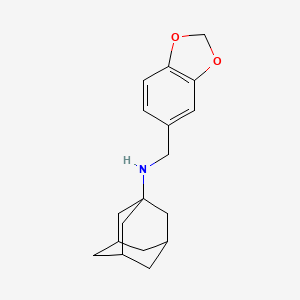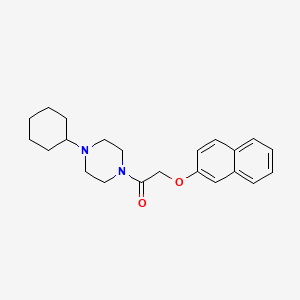![molecular formula C18H22BrN3O B10879051 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10879051.png)
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group attached to a benzyl ring, and a pyridylmethyl group attached to the piperazine ring. It is of interest in various fields of research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 4-methoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 3-bromo-4-methoxybenzyl bromide.
Nucleophilic Substitution: The 3-bromo-4-methoxybenzyl bromide is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) to form 1-(3-bromo-4-methoxybenzyl)piperazine.
Alkylation: Finally, the 1-(3-bromo-4-methoxybenzyl)piperazine is alkylated with 2-pyridylmethyl chloride in the presence of a base like sodium hydride (NaH) to yield the target compound.
Industrial Production Methods: Industrial production of 1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions: 1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
- Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)
- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol
Major Products:
- Oxidation: 1-(3-HYDROXY-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE
- Reduction: 1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE
- Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of the bromine atom, methoxy group, and pyridylmethyl group can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(3-CHLORO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE: Similar structure but with a chlorine atom instead of a bromine atom.
1-(3-BROMO-4-HYDROXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(3-BROMO-4-METHOXYBENZYL)-4-(2-THIENYLMETHYL)PIPERAZINE: Similar structure but with a thienylmethyl group instead of a pyridylmethyl group.
The uniqueness of 1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C18H22BrN3O |
|---|---|
分子量 |
376.3 g/mol |
IUPAC 名称 |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C18H22BrN3O/c1-23-18-6-5-15(12-17(18)19)13-21-8-10-22(11-9-21)14-16-4-2-3-7-20-16/h2-7,12H,8-11,13-14H2,1H3 |
InChI 键 |
WIQBUHAZFRCPBA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878980.png)
![(3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10878986.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10879007.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879013.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879018.png)
![2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879024.png)
![4-[(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether](/img/structure/B10879030.png)
methanone](/img/structure/B10879042.png)
![3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol](/img/structure/B10879048.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B10879053.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide](/img/structure/B10879054.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10879061.png)
